

1-Bromo-5,5-dimethylhexane chemical properties

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Compound of Interest

Compound Name: 1-Bromo-5,5-dimethylhexane

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An In-depth Technical Guide to 1-Bromo-5,5-dimethylhexane

This guide provides a comprehensive technical overview of **1-Bromo-5,5-dimethylhexane**, a valuable alkyl halide intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, and reactivity, with a focus on its application as a synthetic building block.

Chemical and Physical Properties

1-Bromo-5,5-dimethylhexane, also known as neohexyl bromide, is a primary alkyl bromide. Its bulky tert-butyl group at the 5-position sterically hinders the molecule, influencing its reactivity in substitution and elimination reactions. The key physicochemical properties are summarized below.

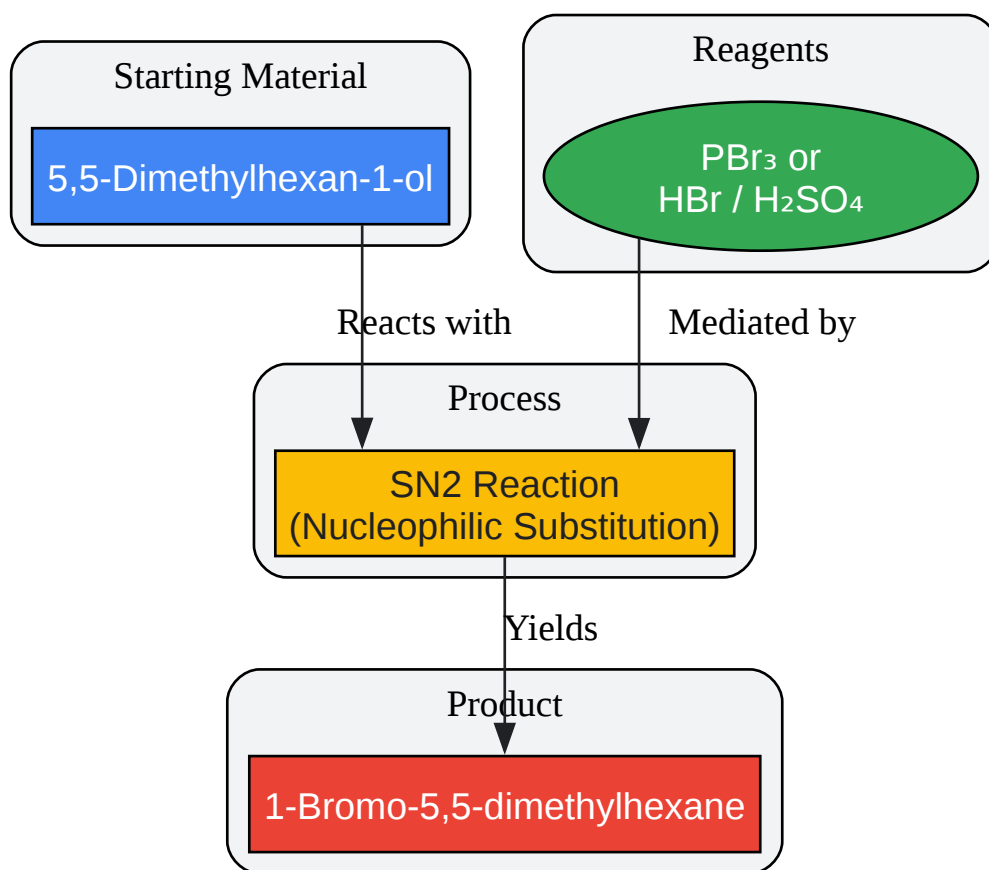
Table 1: Physicochemical Properties of **1-Bromo-5,5-dimethylhexane**

Property	Value	Source(s)
IUPAC Name	1-bromo-5,5-dimethylhexane	[1] [2]
CAS Number	15898-91-6	[1] [3]
Molecular Formula	C ₈ H ₁₇ Br	[1] [3]
Molecular Weight	193.12 g/mol	[1] [3]
Appearance	Colorless Liquid (Assumed)	[4]
LogP	3.59770	[5]

| Polar Surface Area (PSA) | 0.00 Å² |[\[5\]](#) |

Synthesis

The most common and direct method for synthesizing **1-Bromo-5,5-dimethylhexane** is through the nucleophilic substitution of the corresponding primary alcohol, 5,5-dimethylhexan-1-ol. Reagents like phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) are effective for this transformation.[\[6\]](#)[\[7\]](#)[\[8\]](#) The use of PBr₃ is often preferred for primary and secondary alcohols as it minimizes the risk of carbocation rearrangements that can occur under harsh acidic conditions.[\[9\]](#)[\[10\]](#)



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Figure 1. Synthetic workflow for **1-Bromo-5,5-dimethylhexane** from its alcohol precursor.

Experimental Protocol: Synthesis via HBr/H₂SO₄

This protocol is adapted from a general procedure for the synthesis of primary alkyl bromides from alcohols.^{[7][11][12]}

- Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
- Reagents: To the flask, add 5,5-dimethylhexan-1-ol (1.0 eq). Cautiously add a 25% molar excess of 48% aqueous hydrobromic acid (HBr). While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (H₂SO₄) in an amount roughly equivalent to the alcohol.

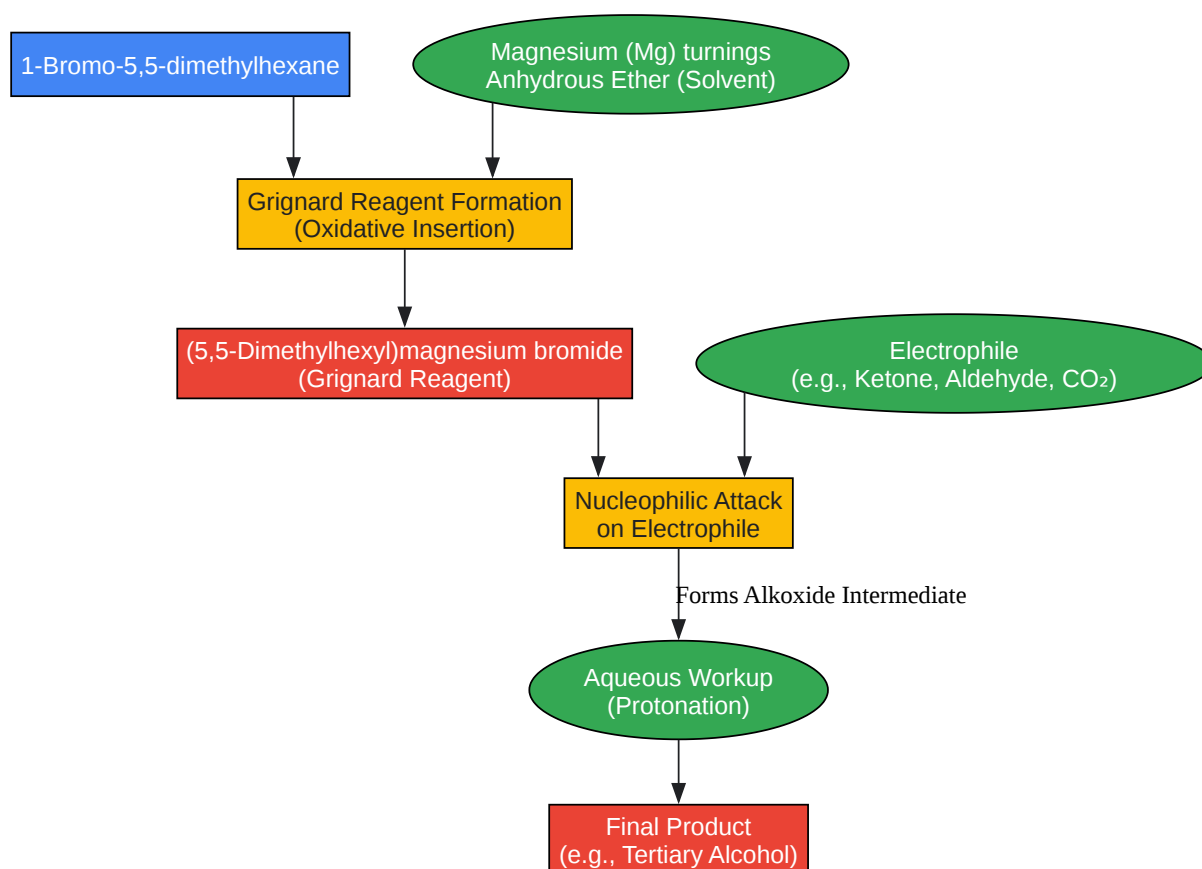
- Reaction: Heat the mixture to a gentle reflux for 4-6 hours to ensure the reaction goes to completion. The alkyl bromide is less dense than the aqueous layer and will form a separate phase.
- Work-up: After cooling, transfer the mixture to a separatory funnel. Remove the lower aqueous layer.
- Purification:
 - Wash the organic layer (the crude product) sequentially with water, cold concentrated H_2SO_4 (to remove unreacted alcohol and ethers), water again, and finally with a 10% sodium carbonate solution to neutralize any remaining acid.
 - Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.
 - Filter to remove the drying agent and purify the final product by distillation.

Reactivity and Synthetic Applications

As a primary alkyl halide, **1-Bromo-5,5-dimethylhexane** is an excellent substrate for $\text{S}_{\text{N}}2$ reactions with a wide range of nucleophiles.^[13] The carbon atom bonded to the bromine is electrophilic, making it a target for nucleophilic attack.^[14] This reactivity allows for the introduction of the 5,5-dimethylhexyl group into various molecular scaffolds.

Grignard Reagent Formation

One of the most significant applications of alkyl halides is the formation of Grignard reagents (organomagnesium halides).^{[15][16]} **1-Bromo-5,5-dimethylhexane** reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form (5,5-dimethylhexyl)magnesium bromide. This Grignard reagent is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds—a cornerstone of organic synthesis.^[17]



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Figure 2. Logical workflow for the formation and reaction of the Grignard reagent.

Experimental Protocol: Grignard Reaction with an Electrophile

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with a ketone (e.g., acetone) to form a tertiary alcohol.[15][17]

- Preparation: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (nitrogen or argon) to exclude moisture.
- Initiation: Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add a small crystal of iodine to help activate the magnesium surface.^[16]
- Grignard Formation: Prepare a solution of **1-Bromo-5,5-dimethylhexane** (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling or refluxing is observed. Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium is consumed.
- Reaction with Electrophile: Cool the Grignard solution in an ice bath. Add a solution of the electrophile (e.g., acetone, 1.0 eq) in anhydrous ether dropwise. Stir the mixture at room temperature for 1-2 hours.
- Quenching and Work-up: Carefully pour the reaction mixture over ice and quench by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.
- Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography or distillation.

Applications in Research and Drug Development

While specific applications of **1-Bromo-5,5-dimethylhexane** in marketed drugs are not widely documented, its utility lies in its role as a versatile building block. Organobromine compounds are integral to the synthesis of many pharmaceutical intermediates.^{[4][18]} The 5,5-dimethylhexyl (neohexyl) moiety can be incorporated into larger molecules to increase their lipophilicity, which can be crucial for modulating pharmacokinetic properties like absorption and distribution.

The ability to form a Grignard reagent makes this compound particularly useful for constructing complex carbon skeletons, a common requirement in the synthesis of novel therapeutic agents.

[19][20] The neoheptyl group can serve as a sterically bulky, non-polar fragment in structure-activity relationship (SAR) studies to probe the binding pockets of biological targets.

Safety and Handling

1-Bromo-5,5-dimethylhexane is classified as a flammable liquid and vapor.[1] It is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

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